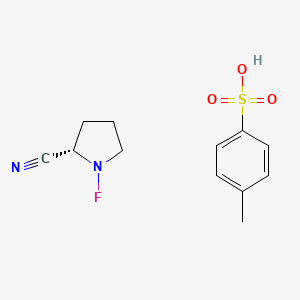
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a fluoro substituent, and a pyrrolidine ring. The p-toluenesulfonate group further enhances its chemical properties, making it a versatile compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Fluoro Group: The fluoro substituent is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Addition of the Cyano Group: The cyano group is incorporated through a nucleophilic addition reaction using a cyanide source like sodium cyanide.
Formation of the p-Toluenesulfonate Salt: The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride in the presence of a base to form the p-toluenesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance the compound’s binding affinity to target proteins. The pyrrolidine ring provides structural stability, allowing the compound to effectively interact with enzymes and receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- (2S)-cyano-(4R)-fluoro-pyrrolidine hydrochloride
- (2S)-cyano-(4R)-fluoro-pyrrolidine acetate
- (2S)-cyano-(4R)-fluoro-pyrrolidine sulfate
Uniqueness
(2S)-cyano-(4R)-fluoro-pyrrolidine p-toluenesulfonate stands out due to its enhanced solubility and stability provided by the p-toluenesulfonate group. This makes it more suitable for certain applications compared to its counterparts.
属性
分子式 |
C12H15FN2O3S |
|---|---|
分子量 |
286.32 g/mol |
IUPAC 名称 |
(2S)-1-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-8-3-1-2-5(8)4-7/h2-5H,1H3,(H,8,9,10);5H,1-3H2/t;5-/m.0/s1 |
InChI 键 |
UNOGBRLKAJZWPN-ZSCHJXSPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)F)C#N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




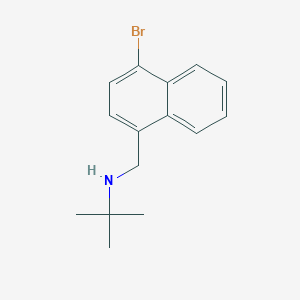

![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)

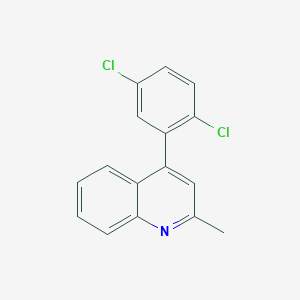
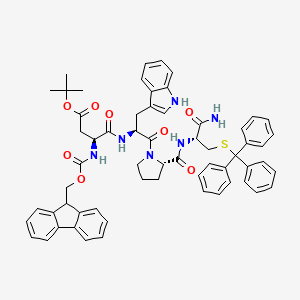
![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
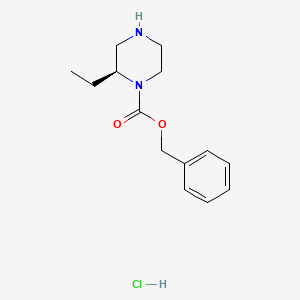

![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
